

(R,R)-BAY-Y 3118: A Potent Fluoroquinolone Against Quinolone-Resistant Bacteria

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Compound of Interest		
Compound Name:	(R,R)-BAY-Y 3118	
Cat. No.:	B1209697	Get Quote

(R,R)-BAY-Y 3118 has demonstrated significant in-vitro activity against a broad spectrum of bacterial isolates, including strains resistant to commonly used quinolone antibiotics such as ciprofloxacin. This guide provides a comparative analysis of **(R,R)-BAY-Y 3118**'s performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

(R,R)-BAY-Y 3118 has shown superior potency against both Gram-positive and Gram-negative bacteria compared to other quinolones. Its activity is particularly noteworthy against strains with established quinolone resistance.

Gram-Positive Bacteria

Against Staphylococcus aureus, including ciprofloxacin-resistant strains, **(R,R)-BAY-Y 3118** exhibits substantially lower Minimum Inhibitory Concentrations (MICs) than other quinolones. For instance, the MIC90 for **(R,R)-BAY-Y 3118** against S. aureus has been reported to be 0.03 mg/L, significantly lower than that of ciprofloxacin (1 mg/L) and sparfloxacin (0.06 mg/L)[1]. Similarly, against Streptococcus pneumoniae, the MIC90 of **(R,R)-BAY-Y 3118** was 0.03 mg/L[1].



Bacterial Species	(R,R)-BAY-Y 3118 MIC90 (mg/L)	Ciprofloxacin MIC90 (mg/L)	Sparfloxacin MIC90 (mg/L)
Staphylococcus aureus	0.03[1]	1[1]	0.06[1]
Streptococcus pneumoniae	0.03[1]	Not Reported	Not Reported
Enterococcus spp.	4-fold more susceptible to BAY-Y 3118 than ciprofloxacin[1]	-	-

Gram-Negative Bacteria

(R,R)-BAY-Y 3118 maintains high activity against members of the Enterobacteriaceae family. In general, it was found to be two-fold more active than ciprofloxacin or sparfloxacin against these organisms, with an MIC90 of ≤ 0.12 mg/L for most species[1]. While ciprofloxacin showed slightly better activity against Pseudomonas aeruginosa (MIC90 0.25 mg/L vs 0.5 mg/L for BAY-Y 3118), (R,R)-BAY-Y 3118 was more effective against other Pseudomonas species[1]. The majority of Enterobacteriaceae resistant to ciprofloxacin were found to be sensitive to (R,R)-BAY-Y 3118. It is also highly active against Haemophilus influenzae and Moraxella catarrhalis, inhibiting all tested strains at ≤ 0.015 mg/L[1].

Bacterial Species	(R,R)-BAY-Y 3118 MIC90 (mg/L)	Ciprofloxacin MIC90 (mg/L)	Sparfloxacin MIC90 (mg/L)
Enterobacteriaceae (most)	≤ 0.12[1]	Generally 2-fold higher[1]	Generally 2-fold higher[1]
Pseudomonas aeruginosa	0.5[1]	0.25[1]	1.0[1]
Haemophilus influenzae	≤ 0.015[1]	-	-
Moraxella catarrhalis	≤ 0.015[1]	-	-



Anaerobic Bacteria

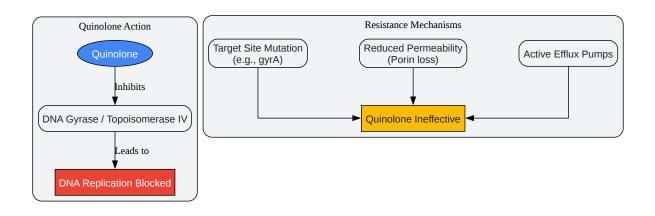
(R,R)-BAY-Y 3118 has demonstrated greater activity against anaerobic bacteria than other quinolones[1][2]. For instance, the MIC90 for Bacteroides fragilis was 0.06 mg/L[1].

Mechanism of Action and Resistance

Like other fluoroquinolones, **(R,R)-BAY-Y 3118**'s primary mechanism of action is the inhibition of bacterial DNA synthesis[3][4]. This is achieved by targeting DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for DNA replication, repair, and recombination.

Quinolone resistance in bacteria often arises from mutations in the genes encoding these target enzymes, particularly the gyrA gene for DNA gyrase[3][4]. Another significant resistance mechanism involves reduced drug accumulation within the bacterial cell, which can be due to decreased expression of outer membrane proteins (porins) or active efflux of the drug[3][4]. Studies have shown that a decrease in porin proteins can lead to a 50% reduction in the steady-state concentration of (R,R)-BAY-Y 3118 in Enterobacteriaceae[3].







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